molecular formula C10H15N3O2 B11818049 Tert-butyl 2-hydrazinylpyridine-4-carboxylate CAS No. 913839-77-7

Tert-butyl 2-hydrazinylpyridine-4-carboxylate

Cat. No.: B11818049
CAS No.: 913839-77-7
M. Wt: 209.24 g/mol
InChI Key: XUVUGWJGZHCLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-hydrazinylpyridine-4-carboxylate is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydrazinylpyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with tert-butyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydrazinylpyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridine compounds .

Scientific Research Applications

Tert-butyl 2-hydrazinylpyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydrazinylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-hydrazinylpyridine-4-carboxylate is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-hydrazinylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-12-8(6-7)13-11/h4-6H,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVUGWJGZHCLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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